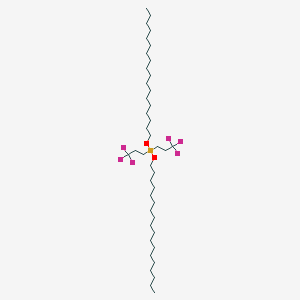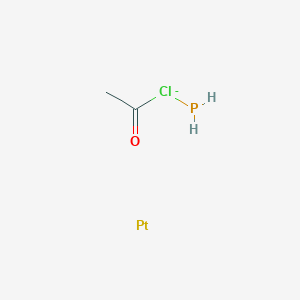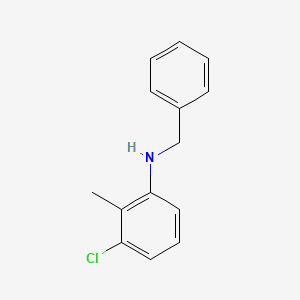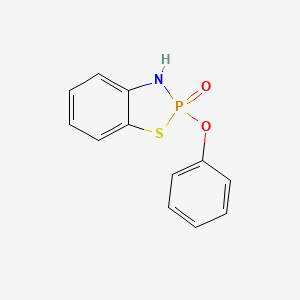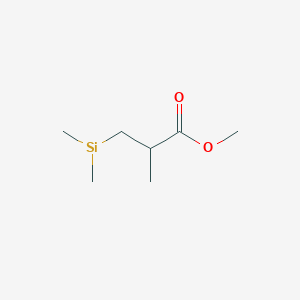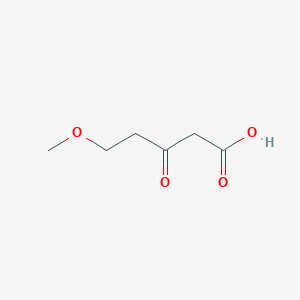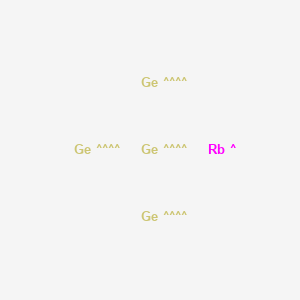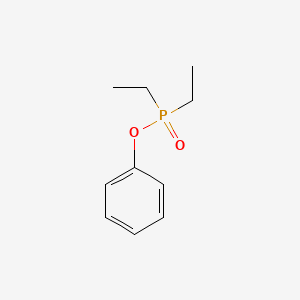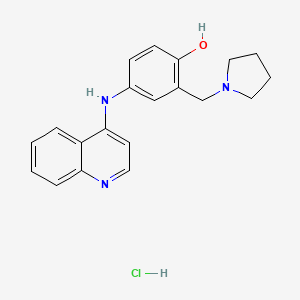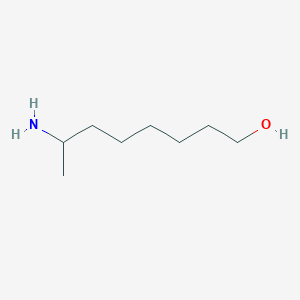
7-Aminooctan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Aminooctan-1-OL, also known as 8-Amino-1-octanol, is an organic compound with the molecular formula C8H19NO. It is a primary amine and alcohol, characterized by an amino group (-NH2) attached to the eighth carbon of an octanol chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
7-Aminooctan-1-OL can be synthesized through several methods. One common approach involves the reduction of 8-nitrooctanol using a reducing agent such as sodium borohydride (NaBH4) in methanol. The reaction typically occurs at room temperature and yields this compound after purification .
Another method involves the reaction of 8-bromo-1-octanol with ammonia (NH3) in the presence of a catalyst. This reaction proceeds under mild conditions and results in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of 8-nitrooctanol. This process is carried out in a hydrogen atmosphere at elevated temperatures and pressures, using a catalyst such as palladium on carbon (Pd/C). The resulting product is then purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
7-Aminooctan-1-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halides or esters.
Applications De Recherche Scientifique
7-Aminooctan-1-OL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Aminooctan-1-OL involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s solubility and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Octanol: A primary alcohol with a similar carbon chain but lacking the amino group.
8-Aminooctanoic Acid: Contains an amino group but has a carboxylic acid instead of a hydroxyl group.
8-Amino-2-octanol: Similar structure but with the amino group attached to the second carbon.
Uniqueness
7-Aminooctan-1-OL is unique due to the presence of both an amino group and a hydroxyl group on an eight-carbon chain. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
62870-50-2 |
|---|---|
Formule moléculaire |
C8H19NO |
Poids moléculaire |
145.24 g/mol |
Nom IUPAC |
7-aminooctan-1-ol |
InChI |
InChI=1S/C8H19NO/c1-8(9)6-4-2-3-5-7-10/h8,10H,2-7,9H2,1H3 |
Clé InChI |
FXKGKWBZPTUJNT-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCCCCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


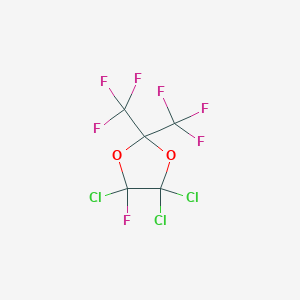

![7-Oxo-5,7-dihydro[2]benzopyrano[4,3-b][1]benzopyran-10-yl acetate](/img/structure/B14507408.png)
![2-Hydroxyethyl 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanoate](/img/structure/B14507409.png)
